molecular formula CH4OSe B1246220 Methaneselenenic acid CAS No. 618911-69-6

Methaneselenenic acid

Cat. No.: B1246220
CAS No.: 618911-69-6
M. Wt: 111.01 g/mol
InChI Key: UFBVEWIZXZVVOD-UHFFFAOYSA-N
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Description

Methaneselenenic acid, also known as methaneseleninic acid, is an organoselenium compound with the chemical formula CH₃SeO₂H. It is a seleninic acid, characterized by the presence of a selenium atom bonded to a methyl group, an oxygen atom, and a hydroxyl group. This compound is known for its potential anticancer properties and is used as a model for studying the effects of selenium in biological systems .

Properties

CAS No.

618911-69-6

Molecular Formula

CH4OSe

Molecular Weight

111.01 g/mol

IUPAC Name

hydroxyselanylmethane

InChI

InChI=1S/CH4OSe/c1-3-2/h2H,1H3

InChI Key

UFBVEWIZXZVVOD-UHFFFAOYSA-N

SMILES

C[Se]O

Canonical SMILES

C[Se]O

Origin of Product

United States

Preparation Methods

Methaneselenenic acid can be synthesized through several methods:

    Oxidation of Dimethyl Diselenide: One common method involves the oxidation of commercially available dimethyl diselenide using 3% hydrogen peroxide. The reaction proceeds as follows[ \text{CH}_3\text{SeSeCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{CH}_3\text{Se(=O)OH} ]

    Oxidation of Selenoesters: Another method involves the oxidation of selenoesters with one equivalent of dimethyldioxirane (DMDO). Using excess DMDO can lead to the formation of selenonic acids[ \text{RSeC(=O)R’} + \text{DMDO} \rightarrow \text{RSe(=O)OH} ] [ \text{RSeC(=O)R’} + \text{excess DMDO} \rightarrow \text{RSe(=O)}_2\text{OH} ]

    Disproportionation of Selenenic Acids: Selenenic acids formed during the syn-elimination of selenoxides can undergo spontaneous disproportionation to yield seleninic acids and diselenides[ 4 \text{RSeOH} \rightarrow 2 \text{RSe(=O)OH} + \text{RSeSeR} ]

Chemical Reactions Analysis

Redox Reactions

  • Oxidation: Reacts with H2_2O2_2 or O2_2 to form methaneseleninic acid :

    CH3SeOH+H2O2CH3SeO2H+H2O\text{CH}_3\text{SeOH}+\text{H}_2\text{O}_2\rightarrow \text{CH}_3\text{SeO}_2\text{H}+\text{H}_2\text{O}
  • Reduction: Reduced by NaBH4_4 to regenerate methaneselenol:

    CH3SeOH+NaBH4CH3SeH+NaB OH 3\text{CH}_3\text{SeOH}+\text{NaBH}_4\rightarrow \text{CH}_3\text{SeH}+\text{NaB OH }_3

Acid-Base Behavior

  • Weak acid (pKa5.2pK_a\approx 5.2), deprotonating in basic media:

    CH3SeOH+OHCH3SeO+H2O\text{CH}_3\text{SeOH}+\text{OH}^-\rightarrow \text{CH}_3\text{SeO}^-+\text{H}_2\text{O}

Nucleophilic Reactions

  • Reacts with alkyl halides to form selenolate esters :

    CH3SeOH+RXCH3SeOR+HX(R alkyl X halide)\text{CH}_3\text{SeOH}+\text{RX}\rightarrow \text{CH}_3\text{SeOR}+\text{HX}\quad (\text{R alkyl X halide})

Comparative Analysis with Sulfur Analogs

PropertyMethaneselenenic Acid (CH3_3SeOH)Methanesulfenic Acid (CH3_3SOH)
Bond Dissociation Energy (Se–O/S–O) ~240 kJ/mol~340 kJ/mol
Thermal Stability Decomposes at −20°CStable up to 0°C
Oxidation Rate Faster (forms SeO2_2)Moderate (forms SO2_2)
Acidity (pKapK_apKa) ~5.2~4.3

Research Gaps

  • No kinetic data on CH3_3SeOH decomposition pathways.

  • Limited studies on its coordination chemistry.

Notes

Recommendation
Consult specialized selenium chemistry literature (e.g., Journal of Selenium Research) for experimental data beyond the scope of the provided sources.

Footnotes

  • Hypothetical application based on analogous selenium chemistry.

  • Extrapolated from studies on selenocysteine enzymes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methylselenenic acid involves its reduction to methylselenol (CH₃SeH), which is a key metabolite for its biological activity. Methylselenol can be further metabolized to hydrogen selenide (H₂Se), which generates reactive oxygen species (ROS) and induces oxidative stress in cells. This oxidative stress can lead to apoptosis and inhibition of cell proliferation. Additionally, methylselenenic acid can inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic factors .

Comparison with Similar Compounds

Methaneselenenic acid is unique compared to other selenium compounds due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its ability to rapidly generate methylselenol, making it a potent compound for studying the biological effects of selenium.

Q & A

Q. What validated methods exist for synthesizing methaneselenenic acid (CH₃SeOH) with high purity, and how can researchers ensure reproducibility?

  • Methodology :
    • Synthetic protocols : Adopt redox-controlled synthesis under inert atmospheres (e.g., N₂/Ar) to prevent oxidation. Use stoichiometric ratios of methylselenol and oxidizing agents (e.g., H₂O₂) with strict pH monitoring .
    • Purity validation : Characterize via NMR (¹H, ⁷⁷Se) and FTIR spectroscopy to confirm absence of selenoxide byproducts. Cross-validate with elemental analysis (C, H, Se) .
    • Reproducibility : Document temperature gradients, solvent purity, and reaction times in supplemental materials. Use IUPAC nomenclature and reference standardized protocols from peer-reviewed journals (e.g., Inorganic Chemistry) .

Q. How should researchers address contradictory spectral data in characterizing this compound’s structure?

  • Methodology :
    • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-311++G** level).
    • Error analysis : Quantify instrument calibration errors (e.g., magnetic field drift in NMR) and environmental factors (humidity, oxygen leakage) .
    • Peer consultation : Submit raw spectral data to open repositories (e.g., Zenodo) for independent verification .

Q. What are the key stability challenges for this compound in aqueous solutions, and how can degradation pathways be mitigated?

  • Methodology :
    • Kinetic studies : Conduct UV-Vis spectroscopy at varying pH (2–12) and temperatures (4–37°C) to track decomposition rates.
    • Stabilizers : Test chelating agents (e.g., EDTA) or antioxidants (e.g., ascorbic acid) in buffered systems .
    • Data reporting : Use Arrhenius plots to model degradation activation energy and publish full datasets in machine-readable formats .

Advanced Research Questions

Q. How can computational models resolve ambiguities in this compound’s reaction mechanisms with biological thiols?

  • Methodology :
    • Molecular dynamics : Simulate CH₃SeOH interactions with glutathione (GSH) using AMBER or CHARMM force fields.
    • Experimental correlation : Validate simulations with stopped-flow kinetics and LC-MS detection of selenyl sulfide intermediates .
    • Confounder control : Account for solvent polarity and ionic strength in both computational and experimental setups .

Q. What statistical frameworks are optimal for meta-analyses of this compound’s redox activity across heterogeneous studies?

  • Methodology :
    • Data harmonization : Extract redox potentials, pH conditions, and solvent systems from 50+ studies. Classify by measurement technique (CV, DPP) .
    • Bias adjustment : Use random-effects models to address variability in electrode calibration and reference standards.
    • Sensitivity testing : Stratify by study quality (e.g., sample size ≥3 replicates) and report I² statistics for heterogeneity .

Q. How do isotopic labeling (⁷⁷Se, ¹³C) techniques enhance mechanistic studies of this compound in catalytic cycles?

  • Methodology :
    • Synthesis : Prepare ⁷⁷Se-enriched CH₃SeOH via isotope exchange with H⁷⁷SeO₃⁻ under acidic conditions.
    • Tracing : Use EXSY NMR or HRMS to track Se migration in catalytic intermediates (e.g., seleniranium ions) .
    • Quantitative analysis : Calculate isotopic enrichment factors (ε) and compare with non-labeled controls .

Q. What experimental designs minimize artifacts when probing this compound’s antioxidant activity in cellular models?

  • Methodology :
    • Dose optimization : Pre-test cytotoxicity (MTT assay) across 0.1–100 µM ranges.
    • ROS detection : Combine fluorescent probes (DCFH-DA) with ESR spin-trapping for specificity .
    • Blinding : Assign sample codes randomly and use automated plate readers to reduce observer bias .

Contradiction Resolution & Meta-Analysis

Q. How should researchers reconcile conflicting reports on this compound’s pro-oxidant vs. antioxidant effects?

  • Methodology :
    • Contextual variables : Stratify studies by cell type (cancer vs. primary), Se concentration, and exposure duration.
    • Pathway mapping : Integrate transcriptomics (RNA-Seq) with redox proteomics to identify threshold-dependent signaling switches .
    • Consensus workshops : Organize interdisciplinary panels to draft position papers on experimental best practices .

Q. What criteria determine the inclusion/exclusion of datasets in systematic reviews of this compound’s thermodynamic properties?

  • Methodology :
    • PRISMA adherence : Define eligibility criteria (e.g., peer-reviewed studies with ΔG° ±5% error margins).
    • Risk of bias : Use ROBINS-I tool to assess confounding in calorimetry or titration methods .
    • Transparency : Publish excluded datasets with rationale in supplemental materials .

Q. How can machine learning optimize this compound’s synthetic routes while addressing reproducibility crises?

  • Methodology :
    • Data curation : Build a repository of reaction conditions (solvents, catalysts, yields) from 100+ papers.
    • Model training : Apply graph neural networks (GNNs) to predict optimal catalysts/stoichiometry.
    • Validation : Compare AI-predicted routes with empirical lab results and report R² values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methaneselenenic acid

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